Ethyl 5-(triethoxygermyl)furan-2-carboxylate
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Overview
Description
Ethyl 5-(triethoxygermyl)furan-2-carboxylate is an organogermanium compound that features a furan ring substituted with a triethoxygermyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(triethoxygermyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with triethoxygermyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxygermyl group. The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(triethoxygermyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The triethoxygermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the triethoxygermyl group.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Ethyl 5-(triethoxygermyl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(triethoxygermyl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organogermanium compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to impart unique properties to the final product.
Mechanism of Action
The mechanism of action of Ethyl 5-(triethoxygermyl)furan-2-carboxylate involves its interaction with various molecular targets and pathways. The triethoxygermyl group can interact with biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. The furan ring and ester group may also contribute to its overall biological activity by facilitating its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(chloromethyl)furan-2-carboxylate: Similar structure but with a chloromethyl group instead of a triethoxygermyl group.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring with different substituents, highlighting the diversity of furan derivatives.
Uniqueness
Ethyl 5-(triethoxygermyl)furan-2-carboxylate is unique due to the presence of the triethoxygermyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and potential therapeutic agents.
Properties
CAS No. |
90185-39-0 |
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Molecular Formula |
C13H22GeO6 |
Molecular Weight |
346.94 g/mol |
IUPAC Name |
ethyl 5-triethoxygermylfuran-2-carboxylate |
InChI |
InChI=1S/C13H22GeO6/c1-5-16-13(15)11-9-10-12(20-11)14(17-6-2,18-7-3)19-8-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
MPMKSPZYZSUSSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)[Ge](OCC)(OCC)OCC |
Origin of Product |
United States |
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